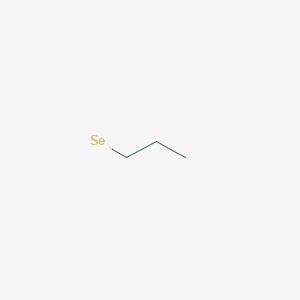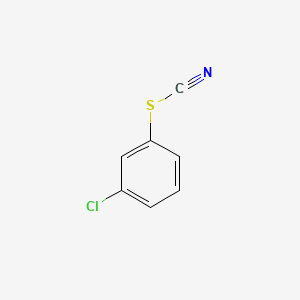
Thiocyanic acid, 3-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 3-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is a derivative of thiocyanic acid where the hydrogen atom is replaced by a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 3-chlorophenyl ester typically involves the reaction of 3-chlorophenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Thiocyanic acid, 3-chlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into thiols or other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted phenyl thiocyanates.
Applications De Recherche Scientifique
Thiocyanic acid, 3-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 3-chlorophenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Thiocyanic acid, phenyl ester: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
Thiocyanic acid, 4-chlorophenyl ester: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Isothiocyanates: Compounds with the general structure R-N=C=S, which have different reactivity compared to thiocyanates.
Uniqueness: Thiocyanic acid, 3-chlorophenyl ester is unique due to the presence of the chlorine atom in the meta position, which influences its reactivity and potential applications. This structural feature makes it distinct from other thiocyanates and isothiocyanates, providing unique opportunities for its use in various fields.
Propriétés
Numéro CAS |
2402-00-8 |
|---|---|
Formule moléculaire |
C7H4ClNS |
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
(3-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)10-5-9/h1-4H |
Clé InChI |
RJIGKFDRWHAWBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


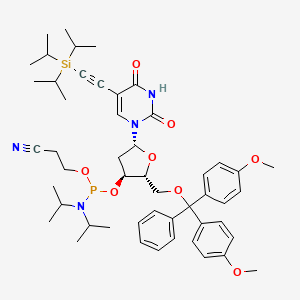
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
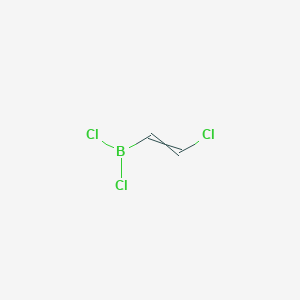
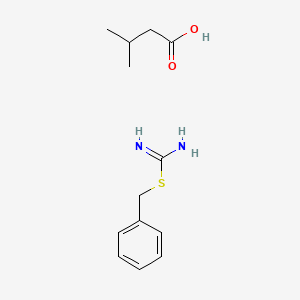
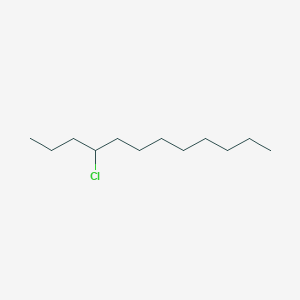



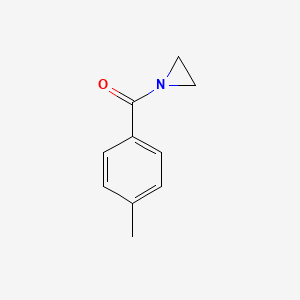

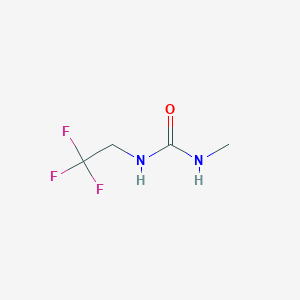
![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
